PZ-Pro-OH
Overview
Description
PZ-Pro-OH, also known as Pz-Pro-Leu-OH, is a chromogenic substrate used in various biochemical assays. It is particularly significant in the study of collagenase and thimet oligopeptidase activities. The compound is a derivative of piperazine, a nitrogen-containing heterocycle with a six-member ring and two secondary amino groups .
Scientific Research Applications
PZ-Pro-OH is widely used in scientific research, particularly in:
Chemistry: As a substrate in enzymatic assays to study the activity of collagenase and thimet oligopeptidase.
Biology: In the study of protein-protein interactions and enzyme kinetics.
Industry: Used in the production of biochemical reagents and diagnostic kits.
Mechanism of Action
Target of Action
PZ-Pro-OH is a chromogenic substrate used for the assay of collagenase and thimet oligopeptidase . These enzymes, also known as Pz-peptidase, metalloendopeptidase 24.15, and collagenase-like peptidase, are the primary targets of this compound . Collagenase plays a crucial role in the breakdown of collagen in the extracellular matrix, which is essential for tissue remodeling and wound healing. Thimet oligopeptidase is involved in the metabolism of intracellular peptides.
Mode of Action
The interaction of this compound with its targets involves enzymatic cleavage. The cleavage yields Pz-Pro-Leu-OH (or this compound), and this process can be monitored by analytical HPLC . This interaction results in changes that can be detected and measured, providing a means to assay the activity of the target enzymes.
Biochemical Analysis
Biochemical Properties
PZ-Pro-OH plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with hydroxyl radicals, which initiate the oxidation of this compound. This reaction predominantly involves the abstraction of hydrogen atoms from the C-H sites of this compound, leading to the formation of various intermediate products . Additionally, this compound interacts with enzymes involved in redox reactions, influencing the overall redox potential and kinetics of the reactions .
Cellular Effects
This compound has notable effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to affect the redox potential within cells, thereby impacting the redox-sensitive signaling pathways . This modulation can lead to changes in gene expression and alterations in cellular metabolism, affecting the overall cellular function.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with hydroxyl radicals, leading to the formation of various intermediate products. These intermediates can further react with oxygen to produce cyclic imine products and other compounds . The binding interactions of this compound with biomolecules, such as enzymes and proteins, result in enzyme inhibition or activation, ultimately influencing gene expression and cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its degradation products can have different biochemical activities . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated its potential to modulate cellular functions over extended periods.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound exhibits beneficial effects on cellular functions, while higher doses can lead to toxic or adverse effects . Threshold effects have been observed, indicating that there is a specific dosage range within which this compound exerts its optimal effects without causing toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It influences the metabolic flux and levels of metabolites within cells. The primary metabolic pathway of this compound involves its oxidation by hydroxyl radicals, leading to the formation of intermediate products that participate in further biochemical reactions .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are facilitated by specific transporters and binding proteins. These interactions influence the localization and accumulation of this compound in different cellular compartments . The rapid ion transport channels formed by intramolecular hydrogen bonds play a significant role in the efficient distribution of this compound within cells.
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. Targeting signals and post-translational modifications direct this compound to specific compartments or organelles within the cell . This localization is crucial for its interaction with specific biomolecules and the subsequent biochemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PZ-Pro-OH involves the reaction of piperazine with proline and leucine derivatives under controlled conditions. The reaction typically occurs in an aqueous medium at a pH of 7.5 and a temperature of 37°C. The process involves the enzymatic cleavage of Pz-Pro-Leu-Gly-Pro-D-Arg-OH, yielding Pz-Pro-Leu-OH and other by-products .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bioreactors to maintain optimal reaction conditions and ensure high yield and purity of the product. The final product is purified using chromatographic techniques and characterized using spectroscopic methods .
Chemical Reactions Analysis
Types of Reactions
PZ-Pro-OH undergoes various chemical reactions, including:
Oxidation: Reaction with hydroxyl radicals (•OH) leading to the formation of cyclic imine products.
Reduction: Less common but can occur under specific conditions.
Substitution: Reaction with other amino acids or peptides to form new derivatives.
Common Reagents and Conditions
Oxidation: Typically involves hydroxyl radicals (•OH) under atmospheric conditions.
Substitution: Involves amino acids or peptides in aqueous medium at neutral pH.
Major Products
Comparison with Similar Compounds
Similar Compounds
Piperazine (Pz): A nitrogen-containing heterocycle used in various chemical reactions.
Pz-Pro-Leu-Gly-Pro-D-Arg-OH: A precursor to PZ-Pro-OH used in enzymatic assays.
Uniqueness
This compound is unique due to its specific application as a chromogenic substrate in enzymatic assays. Its ability to yield measurable products upon enzymatic cleavage makes it a valuable tool in biochemical research .
Properties
IUPAC Name |
(2S)-1-[(4-phenyldiazenylphenyl)methoxycarbonyl]pyrrolidine-2-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4/c23-18(24)17-7-4-12-22(17)19(25)26-13-14-8-10-16(11-9-14)21-20-15-5-2-1-3-6-15/h1-3,5-6,8-11,17H,4,7,12-13H2,(H,23,24)/t17-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMZPSHULEFQAGI-KRWDZBQOSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)OCC2=CC=C(C=C2)N=NC3=CC=CC=C3)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)OCC2=CC=C(C=C2)N=NC3=CC=CC=C3)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.